molecular formula C12H24N2O2 B3021703 tert-Butyl (4-(methylamino)cyclohexyl)carbamate CAS No. 294180-29-3

tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Cat. No.: B3021703
CAS No.: 294180-29-3
M. Wt: 228.33 g/mol
InChI Key: TUUNNJSATKVNGO-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methylamino)cyclohexyl)carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is characterized by its tert-butyl group attached to a cyclohexyl ring, which is further substituted with a methylamino group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylamino)cyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-(methylamino)cyclohexyl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl (4-(methylamino)cyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and receptor binding.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their activity. The methylamino group can interact with receptor sites, modulating their function and signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (4-hydroxycyclohexyl)carbamate
  • tert-Butyl (4-chlorocyclohexyl)carbamate

Comparison:

  • tert-Butyl (4-aminocyclohexyl)carbamate: Similar in structure but lacks the methylamino group, which affects its reactivity and biological activity.
  • tert-Butyl (4-hydroxycyclohexyl)carbamate: Contains a hydroxyl group instead of a methylamino group, leading to different chemical properties and applications.
  • tert-Butyl (4-chlorocyclohexyl)carbamate: The presence of a chlorine atom alters its reactivity and potential uses in synthesis and industry.

Conclusion

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a versatile compound with significant applications in various fields Its unique structure allows for diverse chemical reactions and modifications, making it valuable in research and industry

Properties

IUPAC Name

tert-butyl N-[4-(methylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUNNJSATKVNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619360
Record name tert-Butyl [4-(methylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919834-80-3
Record name tert-Butyl [4-(methylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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